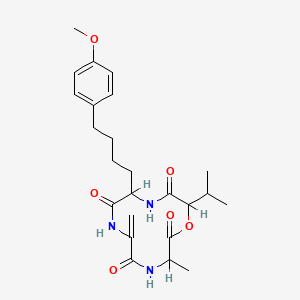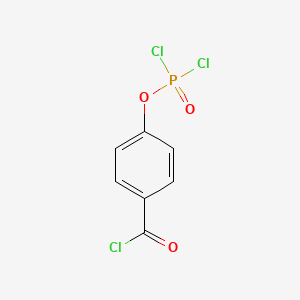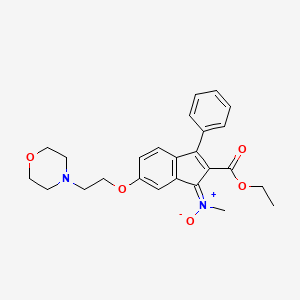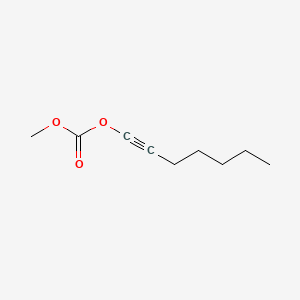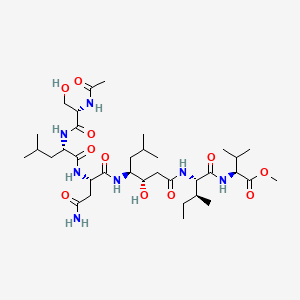
L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains several amino acid residues, including L-valine, N-acetyl-L-seryl, L-leucyl, L-asparaginyl, and L-isoleucyl. The complex structure arises from the combination of these amino acids.
N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine: is a peptide derivative with the chemical formula CHNO.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin). Protecting groups are used to selectively block certain functional groups during each coupling reaction.
Reaction Conditions: Coupling reactions typically use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide hydrochloride (DIC·HCl) and a base (e.g., N-methylmorpholine or N,N-diisopropylethylamine). Deprotection steps remove the protecting groups.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced using automated SPPS equipment on a larger scale.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including hydrolysis, amidation, and cyclization.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction. For example, hydrolysis would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Studying peptide synthesis, reactivity, and structure.
Biology: Investigating peptide-based drug design, enzyme inhibition, and protein-protein interactions.
Medicine: Exploring potential therapeutic applications (e.g., as antimicrobial agents or enzyme inhibitors).
Industry: Developing peptide-based materials (e.g., hydrogels or drug delivery systems).
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The compound’s unique structure arises from the combination of specific amino acids. Its acetylated serine residue and complex side chain contribute to its distinct properties.
Similar Compounds: While I don’t have a specific list, similar compounds include other peptide derivatives with complex structures.
Properties
CAS No. |
127231-52-1 |
|---|---|
Molecular Formula |
C35H63N7O11 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C35H63N7O11/c1-11-20(8)30(34(51)42-29(19(6)7)35(52)53-10)41-28(47)15-26(45)22(12-17(2)3)38-32(49)24(14-27(36)46)40-31(48)23(13-18(4)5)39-33(50)25(16-43)37-21(9)44/h17-20,22-26,29-30,43,45H,11-16H2,1-10H3,(H2,36,46)(H,37,44)(H,38,49)(H,39,50)(H,40,48)(H,41,47)(H,42,51)/t20-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
XWTJFLQWGRKTRQ-JIYBXTARSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


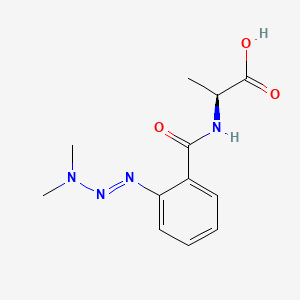

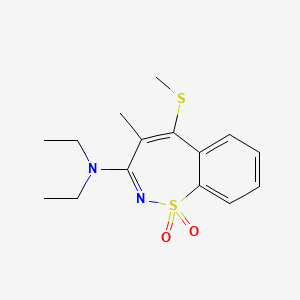


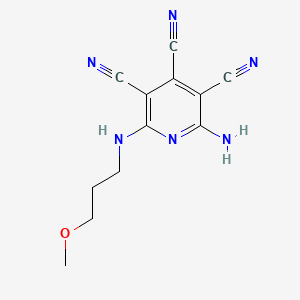
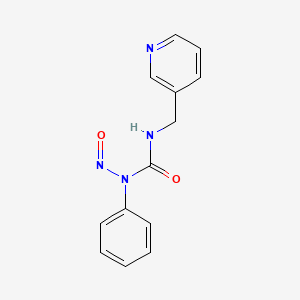
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
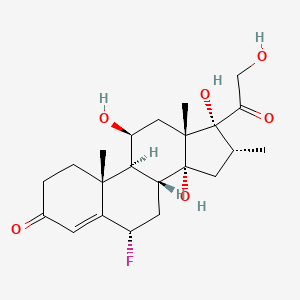
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
